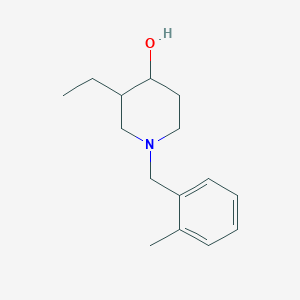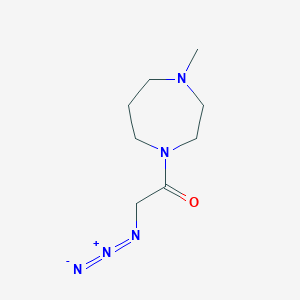
3-乙基-1-(2-甲基苄基)哌啶-4-醇
描述
3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在药物设计中的作用
哌啶衍生物存在于二十多种药物类别中,以及生物碱 . 它们是药物设计中最重要的合成片段之一 .
各种哌啶衍生物的合成
科学文献涵盖了导致各种哌啶衍生物形成的分子内和分子间反应:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .
抗疟疾应用
一些结构简单的合成 1, 4-二取代哌啶对耐药恶性疟原虫表现出高度选择性,恶性疟原虫是疟疾的主要病原体 . 这表明哌啶衍生物可能是开发新的抗疟疾药物的有前景的研究领域 .
抗病毒应用
哌啶衍生物也因其作为抗病毒剂的潜力而受到研究 . 鉴于对新型抗病毒药物的持续需求,这是一个有前景的研究领域 .
生物学和药理活性
哌啶衍生物与一系列生物活性相关联,这可能使其在各种治疗应用中发挥作用 .
新型合成方法的开发
作用机制
Target of Action
It is known that piperidine derivatives, which include 3-ethyl-1-(2-methylbenzyl)piperidin-4-ol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives have been evaluated for potential treatment of hiv . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
Biochemical Pathways
It is known that piperidine derivatives have been evaluated for potential treatment of hiv . The CCR5 antagonistic activities of the compounds have also been evaluated .
Pharmacokinetics
It is known that piperidine derivatives have been evaluated for potential treatment of hiv .
生化分析
Biochemical Properties
3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol, have been shown to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways . These interactions can modulate the activity of these enzymes, leading to changes in downstream signaling events.
Cellular Effects
The effects of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to impact the expression of genes involved in cell proliferation and apoptosis . Additionally, 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol can alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, piperidine derivatives are known to inhibit or activate enzymes by binding to their active sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol can change over time in laboratory settings. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure of cells to 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol can result in adaptive responses, such as changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cell function and promoting cell survival. At high doses, 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological effects without causing toxicity.
Metabolic Pathways
3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, piperidine derivatives have been shown to affect the activity of enzymes involved in amino acid and lipid metabolism, leading to changes in the levels of these metabolites.
Transport and Distribution
The transport and distribution of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, piperidine derivatives have been reported to bind to plasma proteins, affecting their distribution in the bloodstream and tissues.
Subcellular Localization
The subcellular localization of 3-Ethyl-1-(2-methylbenzyl)piperidin-4-ol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular processes.
属性
IUPAC Name |
3-ethyl-1-[(2-methylphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-13-10-16(9-8-15(13)17)11-14-7-5-4-6-12(14)2/h4-7,13,15,17H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGMXDVIDKMWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Pyrrolidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475184.png)

![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine](/img/structure/B1475187.png)


![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)
![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)
![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)






